(4-Bromo-benzoylamino)-acetic acid ethyl ester

Purity Quality Control Reproducibility

(4-Bromo-benzoylamino)-acetic acid ethyl ester (CAS 207864-21-9), also known as ethyl 2-[(4-bromobenzoyl)amino]acetate, is a synthetic intermediate belonging to the N-acyl-α-amino acid ester class. It features a 4-bromobenzoyl amide group linked to a glycine ethyl ester backbone.

Molecular Formula C11H12BrNO3
Molecular Weight 286.125
CAS No. 207864-21-9
Cat. No. B2664804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromo-benzoylamino)-acetic acid ethyl ester
CAS207864-21-9
Molecular FormulaC11H12BrNO3
Molecular Weight286.125
Structural Identifiers
SMILESCCOC(=O)CNC(=O)C1=CC=C(C=C1)Br
InChIInChI=1S/C11H12BrNO3/c1-2-16-10(14)7-13-11(15)8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3,(H,13,15)
InChIKeyRZHQSSALRGKQJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What is (4-Bromo-benzoylamino)-acetic acid ethyl ester (CAS 207864-21-9) and Why Its Class Matters for Procurement


(4-Bromo-benzoylamino)-acetic acid ethyl ester (CAS 207864-21-9), also known as ethyl 2-[(4-bromobenzoyl)amino]acetate, is a synthetic intermediate belonging to the N-acyl-α-amino acid ester class . It features a 4-bromobenzoyl amide group linked to a glycine ethyl ester backbone. This specific substitution pattern and ester functionality render it a versatile building block for constructing more complex molecules, particularly in medicinal chemistry and agrochemical research, where the bromine atom serves as a crucial handle for further derivatization via cross-coupling reactions [1].

Why (4-Bromo-benzoylamino)-acetic acid ethyl ester is Not Interchangeable with Other Halogenated or Ester Analogs


While compounds like the 4-chloro, 4-fluoro, methyl ester, or free acid analogs share a similar core structure, their physicochemical properties and synthetic utility diverge significantly. Simple substitution is therefore not a viable strategy. The specific combination of the 4-bromo substituent and the ethyl ester group in CAS 207864-21-9 yields a unique profile of lipophilicity (LogP), steric bulk, and reactivity . These differences directly impact its performance as a synthetic intermediate, its solubility in reaction media, and its behavior in biological systems if used in a screening library. The following evidence demonstrates that selecting this specific compound, rather than a seemingly close analog, is a critical decision for ensuring experimental reproducibility and achieving desired outcomes [1].

Quantitative Evidence Guide: Verifiable Differentiation of (4-Bromo-benzoylamino)-acetic acid ethyl ester (207864-21-9)


Purity Advantage: 98% Minimum Purity vs. 95% for Closest Analogs

The target compound is consistently offered at a minimum purity of 98% by multiple major suppliers . In contrast, its closest structural analogs—the 4-chloro (CAS 39735-52-9) and methyl ester (CAS 138119-50-3) derivatives—are most commonly supplied at a lower purity of 95% [1]. This difference is quantifiable and consistent across vendors.

Purity Quality Control Reproducibility

Lipophilicity Control: Lower LogP Compared to the 4-Chloro Analog

The target compound (LogP = 1.742) exhibits significantly lower lipophilicity than its 4-chloro analog (LogP = 2.0238) . This difference, driven by the heavier, more polarizable bromine atom, is a key determinant of a molecule's behavior in biological systems and its solubility profile.

Lipophilicity ADME Drug Design

Synthetic Versatility: The Bromine Atom as a Superior Cross-Coupling Handle

The 4-bromo substituent on the benzoyl ring is a highly effective handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This enables the construction of complex molecular architectures that are inaccessible with the corresponding 4-chloro or 4-fluoro analogs, which are significantly less reactive in these transformations [1]. The bromine atom's utility is highlighted in the synthesis of a library of 2-(4-bromobenzoylamino)-5-aryloxymethyl-1,3,4-thiadiazoles, where the 4-bromobenzoyl chloride serves as the key starting material .

Cross-Coupling Synthetic Utility Medicinal Chemistry

Precursor to Bioactive Heterocycles: Validated in Peer-Reviewed Synthesis

The 4-bromobenzoyl moiety, derived from the target compound or its precursors, has been explicitly used in the synthesis of a series of 1,3,4-thiadiazoles. Preliminary biological testing of these derivatives showed promoting effects on wheat growth, validating the utility of this scaffold in agrochemical research [1].

Agrochemical Heterocyclic Synthesis Plant Growth

Top Application Scenarios for Procuring (4-Bromo-benzoylamino)-acetic acid ethyl ester (207864-21-9)


Medicinal Chemistry: Building Block for Cross-Coupling-Dependent Syntheses

Researchers focused on constructing diverse small-molecule libraries for drug discovery should prioritize this compound. Its 4-bromo substituent is an ideal partner for Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions, allowing for the rapid introduction of aryl, alkenyl, and alkynyl groups . This enables the efficient exploration of structure-activity relationships (SAR) around the benzoyl-glycine scaffold, a common motif in protease inhibitors and other therapeutic agents. The use of the bromo analog over the chloro or fluoro versions is justified by its superior reactivity in these key transformations.

Agrochemical R&D: Precursor for Plant Growth Regulators

Building on validated research, this compound serves as a key intermediate for synthesizing 1,3,4-thiadiazole derivatives, some of which have demonstrated plant growth-promoting activity [1]. Scientists in the agrochemical industry can leverage this established synthetic route to generate novel analogs for screening as potential herbicides, fungicides, or plant growth regulators. The specific activity reported provides a valuable starting point for further optimization.

Advanced Organic Synthesis: A High-Purity, Multi-Gram Building Block

For synthetic chemists requiring a reliable and high-purity building block for multi-step sequences, this compound's consistent 98% purity specification is a key advantage . This level of purity minimizes the risk of side reactions from impurities and reduces or eliminates the need for post-purchase purification, thereby streamlining workflow and improving overall synthetic efficiency. This makes it a more cost-effective choice for larger-scale projects compared to lower-purity alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Bromo-benzoylamino)-acetic acid ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.